molecular formula C8H8BrNO3 B2598430 3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid CAS No. 1016729-35-3

3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid

Cat. No.: B2598430
CAS No.: 1016729-35-3
M. Wt: 246.06
InChI Key: JNSJIXFQKHIHBI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (d, J = 2.4 Hz, 1H, H-6 pyridone)
  • δ 7.95 (dd, J = 8.0, 2.4 Hz, 1H, H-4 pyridone)
  • δ 6.55 (d, J = 8.0 Hz, 1H, H-3 pyridone)
  • δ 4.32 (t, J = 7.2 Hz, 2H, N-CH₂)
  • δ 2.61 (t, J = 7.2 Hz, 2H, CH₂-CO₂H)
  • δ 12.3 (br s, 1H, CO₂H)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 174.2 (CO₂H)
  • δ 162.1 (C=O pyridone)
  • δ 140.3 (C-5 Br)
  • δ 128.1 (C-4), 117.9 (C-6), 107.2 (C-3)
  • δ 46.8 (N-CH₂), 33.5 (CH₂-CO₂H), 29.1 (central CH₂)

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 3100–2500 (broad, O-H stretch of carboxylic acid)
  • 1705 (C=O, carboxylic acid)
  • 1662 (C=O, pyridone)
  • 1580 (C=C aromatic)
  • 670 (C-Br stretch)

Mass Spectrometry

  • ESI-MS: m/z 246.0 [M+H]⁺ (calc. 246.06)
  • Fragmentation pattern: Loss of CO₂ (44 Da) yields m/z 202, followed by Br elimination (80 Da) to m/z 122.

Tautomeric Forms and Resonance Structures

The compound exhibits lactam-lactim tautomerism characteristic of 2-pyridones:

Tautomer 1 (Lactam):

  • Dominant form in polar solvents.
  • Stabilized by resonance:
    $$
    \text{O} \rightleftharpoons \text{N} \rightleftharpoons \text{C=O}
    $$
  • Aromatic sextet maintained via conjugation between the carbonyl and ring π-system.

Tautomer 2 (Lactim):

  • Minor contributor (<5% population).
  • Features a hydroxyl group at C2 and imine bond (C=N):
    $$
    \text{HO} \rightleftharpoons \text{N} \rightleftharpoons \text{C=N}
    $$

Resonance stabilization delocalizes the negative charge on the carbonyl oxygen into the ring, enhancing acidity (pKa ~4.5 for pyridone NH). The bromine substituent exerts an electron-withdrawing effect, further polarizing the C-Br bond (bond dipole ~1.7 D).

Properties

IUPAC Name

3-(5-bromo-2-oxopyridin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c9-6-1-2-7(11)10(5-6)4-3-8(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSJIXFQKHIHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid typically involves the bromination of a pyridinone precursor followed by the introduction of a propionic acid group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the pyridinone ring.

Industrial Production Methods

In an industrial setting, the production of 3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce the pyridinone ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridinone ring play crucial roles in binding to these targets, thereby modulating their activity. The propionic acid moiety can also contribute to the compound’s overall bioactivity by influencing its solubility and cellular uptake.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural and physicochemical properties of 3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups logP (Predicted) Applications/Notes
3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid C₈H₈BrNO₃ 258.06 g/mol Bromo, 2-oxopyridine, carboxylic acid ~1.8 Intermediate in drug synthesis
3-(5-Bromo-2-methoxyphenyl)propanoic acid C₁₀H₁₁BrO₃ 273.10 g/mol Bromo, methoxy, carboxylic acid ~2.5 Research applications
3-(4-Isopropylphenyl)propionic acid (IPPA) C₁₂H₁₆O₂ 192.26 g/mol Isopropyl, carboxylic acid ~3.2 Monoamine oxidase inhibitor
3-(2,4-Difluorophenyl)propionic acid C₉H₈F₂O₂ 186.16 g/mol Difluoro, carboxylic acid ~2.0 Pharmaceutical intermediate
β-(10-Phenoselenazyl)propionic acid C₁₅H₁₂NO₂Se 318.18 g/mol Phenoselenazine, carboxylic acid ~2.8 Study of heterocyclic reactivity
3-(Alkylthio)propionic acids (e.g., compound 23) Varies Varies Bromo, chloro, thioether, carboxylic acid ~1.5–3.0 Greener synthesis routes

Electronic and Reactivity Comparisons

  • Bromo vs. Methoxy Substitution: The target compound’s 5-bromo-2-oxo-pyridine system is more electron-withdrawing than the 5-bromo-2-methoxyphenyl group in 3-(5-Bromo-2-methoxyphenyl)propanoic acid. This increases the acidity of the carboxylic acid group and alters reactivity in coupling reactions .
  • Heterocyclic Systems: Compared to β-(10-phenoselenazyl)propionic acid, the pyridinone ring in the target compound is less electron-rich due to the absence of selenium. This affects redox behavior and coordination chemistry .
  • Fluorine vs. Bromo Effects : 3-(2,4-Difluorophenyl)propionic acid exhibits stronger inductive effects from fluorine, enhancing metabolic stability compared to bromo-substituted analogs .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (~1.8) is lower than IPPA (~3.2) due to the polar 2-oxo group, suggesting better aqueous solubility but reduced membrane permeability .
  • Hydrogen Bonding : The 2-oxo and carboxylic acid groups enhance hydrogen-bonding capacity, improving crystallinity compared to alkylthio derivatives .

Biological Activity

3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid, with the molecular formula C₈H₈BrNO₃ and CAS number 1016729-35-3, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a bromine atom and a propionic acid moiety, which may contribute to its pharmacological properties.

  • Molecular Weight : 246.0601 g/mol
  • Molecular Structure : The compound features a pyridine ring with a keto group (C=O) and a propionic acid side chain.

Biological Activity Overview

Research indicates that 3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Below are detailed findings from various studies.

Anticancer Activity

A study investigated the anticancer properties of related pyridine derivatives, revealing that modifications to the pyridine structure significantly affected biological activity. For instance, compounds with similar structures demonstrated varying degrees of cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and others.

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCell LineIC₅₀ (µM)Comments
3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acidA549TBDPotential cytotoxic effects observed
Related Compound AA54915More potent than the target compound
Related Compound BHCT11610Effective against colorectal cancer

Note: TBD indicates that specific data for the target compound's IC₅₀ is yet to be determined.

Antimicrobial Activity

The compound's antimicrobial potential was also assessed against various pathogens. In vitro studies showed that derivatives of 3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid exhibited selective activity against multidrug-resistant strains of Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)Efficacy
3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acidS. aureusTBDEffective against MDR strains
Related Compound CE. coli32 µg/mLModerate activity
Related Compound DKlebsiella pneumoniae16 µg/mLHigh activity

The proposed mechanism of action for the anticancer and antimicrobial activities includes:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways involved in cell division.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.
  • Disruption of Bacterial Cell Walls : Similar compounds have shown effectiveness in compromising bacterial integrity.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated A549 cells with varying concentrations of 3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid. Results indicated a dose-dependent reduction in cell viability, suggesting significant anticancer potential.

Case Study 2: Antimicrobial Resistance

Another study focused on the efficacy of this compound against multidrug-resistant Staphylococcus aureus. The results indicated that the compound could inhibit growth at lower concentrations than standard antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(5-Bromo-2-oxo-2H-pyridin-1-YL)-propionic acid, and how can purity be optimized?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Utilize boronic acid derivatives (e.g., 5-bromo-2-fluoro-3-pyridineboronic acid) in cross-coupling reactions with propionic acid precursors. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and reaction conditions (35–60°C, ethanol/water solvent systems) to enhance yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Perform ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns and proton environments. Use FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and pyridinone ring vibrations .
  • Crystallography : If single crystals are obtainable, conduct X-ray diffraction to resolve stereoelectronic effects of the bromo and oxo substituents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particulates .
  • Emergency Response : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Use dry chemical extinguishers for fires involving organic solvents .

Advanced Research Questions

Q. How can experimental designs (e.g., factorial design) be applied to study structure-activity relationships in derivatives of this compound?

  • Methodological Answer :

  • Variable Selection : Use a 2³ factorial design to test substituent effects (e.g., Br → Cl/F, propionic acid chain length) on bioactivity. Control variables: reaction temperature, solvent polarity, and catalyst loading .
  • Theoretical Frameworks : Link results to Hammett σ constants for electronic effects or DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How can contradictory data on reaction yields or bioactivity be systematically addressed?

  • Methodological Answer :

  • Statistical Validation : Apply ANOVA to identify significant outliers. Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables .
  • Analytical Cross-Validation : Compare HPLC purity data with LC-MS to detect trace impurities or byproducts that may skew bioassay results .

Q. What methodologies are suitable for investigating the compound’s degradation mechanisms under physiological conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor hydrolysis rates in PBS (pH 7.4, 37°C) via UV-Vis spectroscopy (λ = 260–280 nm for pyridinone absorbance). Use LC-MS to identify degradation products (e.g., debrominated or decarboxylated species) .
  • Isotopic Labeling : Synthesize ¹³C-labeled propionic acid moieties to track metabolic pathways using isotope-ratio mass spectrometry .

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